molecular formula C9H14O3 B12885737 1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one CAS No. 89811-47-2

1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one

Cat. No.: B12885737
CAS No.: 89811-47-2
M. Wt: 170.21 g/mol
InChI Key: LEDORBRATQATAW-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one is a chemical compound with a unique structure that includes a furan ring substituted with ethoxy and methyl groups

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-ethoxy-2-methylfuran with ethanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize the production process .

Chemical Reactions Analysis

1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

CAS No.

89811-47-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-ethoxy-5-methyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C9H14O3/c1-4-11-9-5-8(6(2)10)7(3)12-9/h9H,4-5H2,1-3H3

InChI Key

LEDORBRATQATAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=C(O1)C)C(=O)C

Origin of Product

United States

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